Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-
Brand Name: Vulcanchem
CAS No.: 84283-09-0
VCID: VC1961282
InChI: InChI=1S/C22H22N6O3/c23-20-19-21(25-12-24-20)28(18-10-16(30)17(11-29)31-18)22(27-19)26-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-18,29-30H,10-11H2,(H,26,27)(H2,23,24,25)/t16-,17+,18+/m0/s1
SMILES: C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O
Molecular Formula: C22H22N6O3
Molecular Weight: 418.4 g/mol

Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-

CAS No.: 84283-09-0

Cat. No.: VC1961282

Molecular Formula: C22H22N6O3

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- - 84283-09-0

Specification

CAS No. 84283-09-0
Molecular Formula C22H22N6O3
Molecular Weight 418.4 g/mol
IUPAC Name (2R,3S,5R)-5-[6-amino-8-(4-phenylanilino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Standard InChI InChI=1S/C22H22N6O3/c23-20-19-21(25-12-24-20)28(18-10-16(30)17(11-29)31-18)22(27-19)26-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-18,29-30H,10-11H2,(H,26,27)(H2,23,24,25)/t16-,17+,18+/m0/s1
Standard InChI Key ZMDIPFGNSFFLHV-RCCFBDPRSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O
SMILES C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O
Canonical SMILES C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O

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